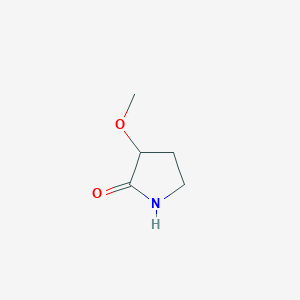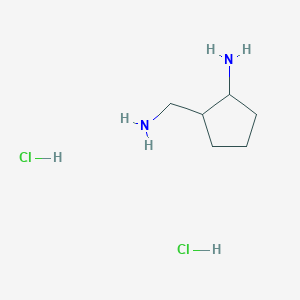![molecular formula C7H5ClN2O2S2 B15225955 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine CAS No. 1398511-49-3](/img/structure/B15225955.png)
4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of a thiazole intermediate, which is then reacted with a pyridine derivative under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts such as N-methylmorpholine and reagents like acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Applications De Recherche Scientifique
4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival pathways . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring relative to the pyridine ring.
Thiazolo[5,4-b]pyridines: These compounds have a similar structure but may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Propriétés
Numéro CAS |
1398511-49-3 |
|---|---|
Formule moléculaire |
C7H5ClN2O2S2 |
Poids moléculaire |
248.7 g/mol |
Nom IUPAC |
4-chloro-2-methylsulfonyl-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C7H5ClN2O2S2/c1-14(11,12)7-10-4-2-3-9-6(8)5(4)13-7/h2-3H,1H3 |
Clé InChI |
FCZFVASONFAXIS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC2=C(S1)C(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


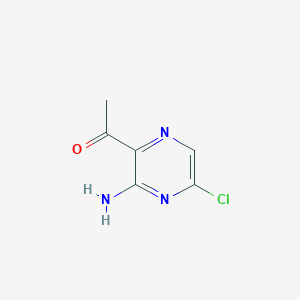
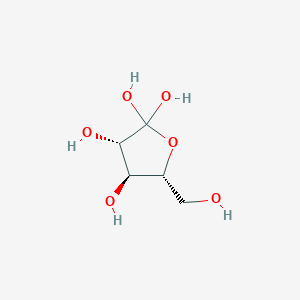
![Rel-(1R,5S,8s)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15225891.png)

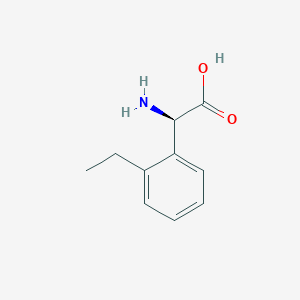


![3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B15225926.png)
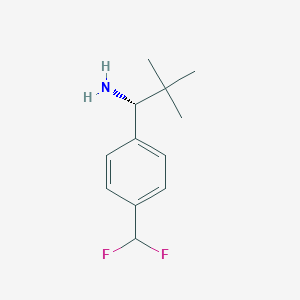
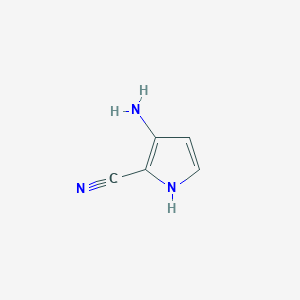
![N-Methyl-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15225952.png)
![(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15225954.png)
